Benzene, 1-methyl-4-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-(phenylseleno)-: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a methyl group and a phenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(phenylseleno)- can be achieved through electrophilic aromatic substitution reactions. One common method involves the reaction of toluene (methylbenzene) with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of hydrogen chloride to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(phenylseleno)- can undergo oxidation reactions to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the phenylseleno group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding selenide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-methyl-4-(phenylseleno)- is used as a precursor in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the effects of selenium-containing compounds on biological systems. Selenium is known for its antioxidant properties, and studying its derivatives can provide insights into their potential therapeutic applications.
Medicine: The compound’s selenium content makes it a candidate for the development of new drugs with antioxidant or anticancer properties. Research is ongoing to explore its potential in medicinal chemistry.
Industry: In the industrial sector, Benzene, 1-methyl-4-(phenylseleno)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-(phenylseleno)- involves its interaction with molecular targets through electrophilic or nucleophilic reactions. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and stability. The aromatic ring provides a stable platform for various chemical transformations, making it a versatile compound in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-methyl-4-(phenylmethyl)-
- Benzene, 1-methyl-4-(phenylthio)-
- Benzene, 1-methyl-4-(phenylamino)-
Comparison: Benzene, 1-methyl-4-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties compared to its sulfur or nitrogen analogs. The selenium atom in the phenylseleno group can participate in redox reactions, making the compound more reactive in certain conditions. This reactivity can be advantageous in synthetic applications where selective transformations are required .
Eigenschaften
CAS-Nummer |
83859-32-9 |
---|---|
Molekularformel |
C13H12Se |
Molekulargewicht |
247.20 g/mol |
IUPAC-Name |
1-methyl-4-phenylselanylbenzene |
InChI |
InChI=1S/C13H12Se/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
NJCCAGGUFVMVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.